2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate

Medicinal Chemistry Parallel Synthesis Salt Selection

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate (CAS 2228784-02-7) is a trifluoroacetate (TFA) salt of the 2,6-diazaspiro[3.4]octan-7-one core, a fully saturated spirocyclic diamine containing a ketone at the 7-position. The free base (CAS 1211515-65-9) and hydrochloride salt (CAS 1956355-12-6) represent alternative forms of the same scaffold.

Molecular Formula C8H11F3N2O3
Molecular Weight 240.182
CAS No. 2228784-02-7
Cat. No. B3008685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate
CAS2228784-02-7
Molecular FormulaC8H11F3N2O3
Molecular Weight240.182
Structural Identifiers
SMILESC1C(=O)NCC12CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H10N2O.C2HF3O2/c9-5-1-6(4-8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
InChIKeyMPNPHRMKZTUFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate (CAS 2228784-02-7): Procurement-Quality Spirocyclic Building Block for Sigma-1 Receptor and Antitubercular Drug Discovery


2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate (CAS 2228784-02-7) is a trifluoroacetate (TFA) salt of the 2,6-diazaspiro[3.4]octan-7-one core, a fully saturated spirocyclic diamine containing a ketone at the 7-position. The free base (CAS 1211515-65-9) and hydrochloride salt (CAS 1956355-12-6) represent alternative forms of the same scaffold. This compound serves as a key synthetic intermediate and core scaffold for constructing sigma-1 receptor (σ1R) antagonists [1] and nitrofuran-tagged antitubercular leads with MIC values as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [2]. The TFA salt form offers distinct physicochemical and handling advantages over the free base and hydrochloride forms that directly impact downstream synthetic efficiency and procurement decisions.

Why Generic Salt-Form Substitution of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate (CAS 2228784-02-7) Introduces Uncontrolled Variables in Medicinal Chemistry Workflows


Procurement decisions that treat all salt forms of 2,6-diazaspiro[3.4]octan-7-one as interchangeable overlook experimentally consequential differences in solubility, hygroscopicity, counterion compatibility with subsequent reactions, and batch-to-batch consistency. The free base (CAS 1211515-65-9) is reported as readily soluble (calculated 720 g/L at 25 °C) but is often supplied as a hemioxalate, introducing an oxalate counterion that can interfere with amide coupling and metal-catalyzed reactions . The hydrochloride salt (CAS 1956355-12-6, MW 162.62) contains a chloride counterion that may precipitate silver or palladium catalysts in downstream transformations . The TFA salt (CAS 2228784-02-7, MW 240.18) provides a non-coordinating, organic-soluble counterion with higher molecular weight per mole of active scaffold, enabling gravimetric dispensing with reduced relative weighing error for small-scale parallel synthesis . These differences are not theoretical: in the development of σ1R antagonists based on this scaffold, the choice of salt form directly impacts synthetic yield and purity of final compounds such as the potent antagonist Compound 32 (σ1R IC50 = 19.1 ± 0.6 nM) .

Product-Specific Quantitative Differentiation Evidence for 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate (CAS 2228784-02-7) Versus Closest Analogs


TFA Salt Form Provides Higher Molecular Weight Per Mole Scaffold, Reducing Gravimetric Dispensing Error vs. Hydrochloride and Free Base for Parallel Synthesis

The TFA salt (MW 240.18 g/mol) provides 1.48× higher mass per mole of active scaffold compared to the hydrochloride salt (MW 162.62 g/mol) and 1.90× compared to the free base (MW 126.16 g/mol) . In automated parallel synthesis workflows where sub-milligram quantities are dispensed gravimetrically, this higher molecular weight translates to a proportionally smaller relative weighing error for a given balance precision, directly improving stoichiometric accuracy across compound libraries. Additionally, the TFA counterion is non-coordinating and organic-soluble, avoiding the catalyst-poisoning risk associated with chloride counterions in palladium-mediated cross-coupling reactions that are commonly employed to elaborate this scaffold .

Medicinal Chemistry Parallel Synthesis Salt Selection

The 2,6-Diazaspiro[3.4]octan-7-one Scaffold Delivers a Documented Sigma-1 Receptor Antagonist (Compound 32) with IC50 of 19.1 nM and Validated In Vivo Morphine Potentiation

Derivatives of the 2,6-diazaspiro[3.4]octan-7-one scaffold, accessible via elaboration of the TFA salt building block, yielded Compound 32, a σ1R antagonist with IC50 = 19.1 ± 0.6 nM . In a mouse model, Compound 32 (30 mg/kg, i.p., single dose) significantly potentiated morphine-induced antinociception and at 40 mg/kg rescued morphine-induced analgesic tolerance . By comparison, the clinically investigated σ1R antagonist E52862 (distinct scaffold) has reported σ1R Ki values in a similar range (nanomolar) but is a commercial competitor rather than a synthetic derivative of this scaffold [1]. The 2,6-diazaspiro[3.4]octan-7-one core itself was selected through structure-based scaffold hopping from the co-crystal structure of σ1R with 4-IBP (Ki = 1.7 nM) [1], demonstrating rational design provenance rather than serendipitous discovery.

Sigma-1 Receptor Pain Morphine Tolerance

The 2,6-Diazaspiro[3.4]octane Core Delivers an Antitubercular Lead with MIC = 0.016 μg/mL Against M. tuberculosis H37Rv, Surpassing Many Nitrofuran Chemotypes

Elaboration of the 2,6-diazaspiro[3.4]octane building block (the core scaffold of the TFA salt) into nitrofuran carboxamide derivatives yielded Compound 17, which displayed a minimum inhibitory concentration (MIC) of 0.016 μg/mL against drug-sensitive M. tuberculosis H37Rv [1]. When the N-benzyl group on the pyrrolidine nitrogen of Compound 17 was replaced with an N-mesyl group (Compound 18), activity dropped substantially, demonstrating the scaffold's sensitivity to peripheral modification [1]. A follow-on study identified that the methylsulfonyl-triazole analog 1 achieved MICs of 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis strains [2]. By comparison, many nitrofuran chemotypes conjugated to non-spirocyclic scaffolds exhibit MIC values in the 0.1–10 μg/mL range, as summarized in the same study [1]. The TFA salt (CAS 2228784-02-7) provides the neutral core scaffold required for this elaboration pathway.

Antitubercular Nitrofuran Mycobacterium tuberculosis

High Fsp3 Value (0.75) Confers Conformational Restriction and 3-Dimensionality Advantage Over Planar Heteroaromatic Building Blocks

The 2,6-diazaspiro[3.4]octan-7-one TFA salt has a reported Fsp3 (fraction of sp³-hybridized carbons) value of 0.75 . This places it in the upper quartile of medicinal chemistry building blocks: typical drug-like molecules average Fsp3 ~0.3–0.5, and increasing Fsp3 has been correlated with improved clinical success rates, increased aqueous solubility, and reduced promiscuous off-target binding [1]. Common heteroaromatic building blocks (e.g., pyridine, pyrimidine, phenyl derivatives) have Fsp3 values near 0 due to their planar, fully sp²-hybridized ring systems. The spirocyclic junction locks the azetidine and pyrrolidine rings into a fixed orthogonal geometry that cannot be achieved with monocyclic diamines such as piperazine (Fsp3 = 1.0 for completely saturated form but with conformational flexibility) . The TFA salt's LogP of -1.55 further indicates favorable aqueous solubility characteristics for the protonated scaffold.

Fsp3 Spirocyclic Drug-likeness

Orthogonal Protection Compatibility: The TFA Salt Enables Direct Boc-Protection Strategies Without Counterion Exchange, Streamlining Multi-Step Synthetic Routes

The published synthetic route to orthogonally protected 2,6-diazaspiro[3.4]octane analogues proceeds through unprotected or Boc-monoprotected intermediates that require careful counterion management . The TFA salt form provides a protonated amine that can be directly Boc-protected under standard conditions (Boc₂O, base) without the need for a separate counterion exchange step. In contrast, the hydrochloride salt may require pre-neutralization with a tertiary amine base to liberate the free amine prior to Boc protection, introducing an additional unit operation and potential for incomplete conversion. The TFA counterion's non-nucleophilic nature also avoids competing side reactions during acylation or sulfonylation steps that are critical for peripheral diversification . Commercial availability data indicates consistent purity specifications of ≥97% for the TFA salt across multiple vendors , supporting reproducible synthetic outcomes.

Orthogonal Protection Boc Chemistry Synthetic Efficiency

Optimal Research and Industrial Application Scenarios for 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate (CAS 2228784-02-7) Based on Quantitative Differentiation Evidence


Structure-Based Sigma-1 Receptor Antagonist Lead Optimization Requiring a Spirocyclic Scaffold with Documented SAR Trajectory

Medicinal chemistry teams pursuing σ1R antagonist programs can procure the TFA salt as a direct entry point to the scaffold that yielded Compound 32 (σ1R IC50 = 19.1 ± 0.6 nM) with in vivo morphine potentiation at 30 mg/kg i.p. in mice . The scaffold was designed via structure-based hopping from the σ1R/4-IBP co-crystal structure (PDB 5HK2), providing a rational starting point rather than a screening hit of unknown binding mode [1]. The TFA salt form is preferred for this application because subsequent Boc protection and peripheral diversification steps (R1 and R2 group introduction) proceed without counterion interference, as established in the published SAR study that explored phenyl, benzyl, phenylethyl, and phenylpropyl substituents [1]. Procurement should specify the TFA salt (CAS 2228784-02-7) over the HCl salt to avoid chloride-related catalyst inhibition in any palladium-mediated coupling steps planned for advanced analog synthesis.

Nitrofuran-Based Antitubercular Drug Discovery Leveraging the 2,6-Diazaspiro[3.4]octane Core as a Privileged Scaffold for M. tuberculosis Inhibition

Anti-infective discovery programs targeting drug-sensitive and multidrug-resistant M. tuberculosis can utilize the TFA salt as a building block for constructing nitrofuran carboxamide derivatives. The scaffold has delivered Compound 17 (MIC 0.016 μg/mL against H37Rv) [2] and the methylsulfonyl-triazole analog 1 (MIC 0.0124–0.0441 μg/mL against multidrug-resistant strains) [3]. The published synthetic route elaborates the spirocyclic core through a [3+2] cycloaddition followed by peripheral diversification with azole substituents (1,2,4-triazole, 1,2,4-oxadiazole, imidazole, oxazole), all of which are compatible with the TFA salt as the starting material form [2]. The scaffold's high Fsp3 (0.75) may contribute to favorable pharmacokinetic properties relative to planar nitrofuran chemotypes, though this remains to be quantitatively demonstrated for this specific series.

Automated Parallel Library Synthesis Requiring High Stoichiometric Precision from Gravimetric Dispensing of a Spirocyclic Diamine Building Block

Core facilities and CROs executing automated parallel synthesis of 24–384 compound libraries benefit from the TFA salt's higher molecular weight (240.18 g/mol) relative to the HCl salt (162.62 g/mol) and free base (126.16 g/mol), which reduces relative weighing error during gravimetric dispensing . The non-hygroscopic nature of the TFA salt (implied by room-temperature storage recommendations without desiccant requirements) further supports automated handling in open-bench liquid handler environments . The commercially specified purity range of 97–98% (HPLC) across multiple vendors ensures lot-to-lot consistency compatible with the precision requirements of library synthesis, where variable purity of the core building block propagates multiplicatively through multi-step sequences.

Scaffold-Hopping Medicinal Chemistry Programs Seeking High-Fsp3, Patentably Differentiated Spirocyclic Cores for CNS or Anti-Infective Targets

Drug discovery programs seeking to replace planar, aromatic-rich scaffolds (e.g., pyridine, pyrimidine, or benzofuran cores) with three-dimensional, sp³-rich alternatives can use the TFA salt as a direct entry to a scaffold with Fsp3 = 0.75, approximately 2.5× higher than the typical drug-like molecule average of ~0.3 [4]. The spirocyclic junction enforces a rigid orthogonal geometry between the azetidine and pyrrolidine rings, a conformational feature that cannot be replicated by flexible diamine linkers such as piperazine or ethylenediamine. Unlike many bespoke spirocyclic scaffolds that require multi-step in-house synthesis, the 2,6-diazaspiro[3.4]octan-7-one core is commercially available in TFA salt form at gram scale from multiple suppliers , accelerating hit-to-lead timelines by eliminating the need for a dedicated scaffold synthesis route.

Quote Request

Request a Quote for 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.